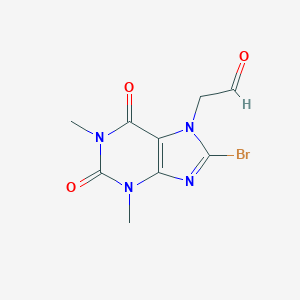

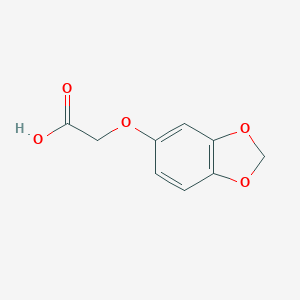

(1,3-Benzodioxol-5-yloxy)acetic acid

Übersicht

Beschreibung

(1,3-Benzodioxol-5-yloxy)acetic acid is a compound that has been synthesized and studied for its various properties and potential applications in chemistry and biochemistry. The compound is part of a larger class of chemicals that have garnered interest for their structural and functional versatility.

Synthesis Analysis

The synthesis of related compounds often involves reactions such as the condensation of thiocarbohydrazide with substituted phenoxy acetic acid to obtain substituted 1,2,4-triazoles. These compounds can further react with aromatic aldehydes to yield derivatives, which have been explored for their anti-inflammatory and analgesic activities (Hunashal et al., 2014). Another method includes dithiocarboxylation of derivatives of acetic acid to prepare acrylonitriles and acrylates, showcasing the diverse synthetic pathways that can be adapted for related compounds (Dölling et al., 1991).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction and quantum chemical calculations, revealing the dynamics and conformations that contribute to their biological activity. For instance, the charge density and molecular structure in the crystal of certain benzoxazolyl compounds have been determined, shedding light on the intermolecular interactions and electron density distribution (Wang et al., 2016).

Chemical Reactions and Properties

The reactivity of such compounds involves interactions with various reagents to form new derivatives with potential biological activities. The preparation and reactions with alkynyltrimethylsilanes have been studied, demonstrating the versatility of these compounds in synthetic chemistry (Zhdankin et al., 1996).

Physical Properties Analysis

Physical properties such as solubility, crystal structure, and melting points are crucial for understanding the behavior of these compounds in different environments. For example, the solid-state coordination and crystal structure of related compounds have been analyzed, providing insights into their stability and intermolecular bonding (Gougoutas & Clardy, 1972).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, play a significant role in the application of these compounds. Studies have explored the synthesis and antimicrobial activity of derivatives, emphasizing their potential in pharmaceutical applications (Hunashal, Satyanarayana, & Maddi, 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

(1,3-Benzodioxol-5-yloxy)acetic acid derivatives have been extensively studied for their versatile applications in synthesis and chemical reactions. A notable application is in the synthesis of various benzodioxol derivatives, which have exhibited significant antitumor activity against human tumor cell lines. Specifically, certain derivatives like 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester showed noteworthy tumor growth inhibitory activity at low concentrations (Micale, Zappalà, & Grasso, 2002). Another study highlighted the preparation of trivalent iodine compounds from iodobenzoic acids, showcasing the role of (1,3-Benzodioxol-5-yloxy)acetic acid derivatives in the smooth oxidation of alcohols to aldehydes or ketones (Iinuma, Moriyama, & Togo, 2014).

Biological and Pharmaceutical Research

The biological activities of (1,3-Benzodioxol-5-yloxy)acetic acid derivatives have been a focal point in pharmaceutical research. A study on benzodioxol derivatives reported significant antibacterial and antioxidant activities. The research identified compounds with potential as valuable materials for pharmaceutical applications, emphasizing the need for further in vivo evaluation to explore new drug candidates (Khalil, Jaradat, Hawash, & Issa, 2021). Furthermore, novel Piperine derivatives, including benzodioxol compounds, have been studied for their interaction with iron surfaces, indicating their potential as green corrosion inhibitors. The study utilized computational methods to elucidate the interaction modes and complexation dynamics, providing insights into their potential industrial applications (Belghiti, Echihi, Mahsoune, Karzazi, Aboulmouhajir, Dafali, & Bahadur, 2018).

Fragrance and Cosmetic Industry

In the fragrance and cosmetic industry, certain benzodioxole compounds, such as 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate, are used as fragrance ingredients. These compounds belong to a specific structural group and are prepared by reacting aryl alkyl alcohols with simple carboxylic acids. The detailed toxicological and dermatological review of these compounds ensures their safe use in various products (Mcginty, Letizia, & Api, 2012).

Eigenschaften

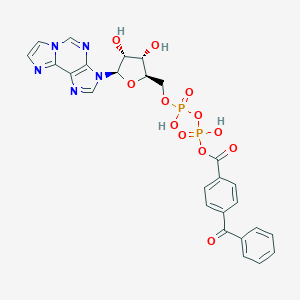

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-9(11)4-12-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPMDIAHFMBXQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364155 | |

| Record name | (1,3-benzodioxol-5-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106690-33-9 | |

| Record name | (1,3-benzodioxol-5-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B12570.png)

![5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B12585.png)